2-[Bis(2-hydroxyethyl)amino]ethanol;2-butoxyethyl dihydrogen phosphate
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Overview
Description
2-[Bis(2-hydroxyethyl)amino]ethanol;2-butoxyethyl dihydrogen phosphate is a chemical compound that combines the properties of both 2-[Bis(2-hydroxyethyl)amino]ethanol and 2-butoxyethyl dihydrogen phosphate. This compound is known for its versatility and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(2-hydroxyethyl)amino]ethanol typically involves the reaction of ethylene oxide with ammonia, followed by further reaction with ethylene oxide to form the desired product . The reaction conditions usually include controlled temperature and pressure to ensure the formation of the compound.
For 2-butoxyethyl dihydrogen phosphate, the synthesis involves the reaction of 2-butoxyethanol with phosphoric acid. This reaction is typically carried out under acidic conditions and requires careful control of temperature and pH to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of these compounds is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced separation techniques, such as distillation and crystallization, are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-[Bis(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
2-butoxyethyl dihydrogen phosphate can undergo:
Hydrolysis: It can be hydrolyzed to form phosphoric acid and 2-butoxyethanol.
Esterification: It can react with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are commonly used.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives.
Scientific Research Applications
2-[Bis(2-hydroxyethyl)amino]ethanol is used in:
Chemistry: As a reagent in organic synthesis and polymerization reactions.
Biology: As a buffer in biochemical assays.
Medicine: As an emulsifying agent in pharmaceutical formulations.
Industry: As a corrosion inhibitor and surfactant.
2-butoxyethyl dihydrogen phosphate is used in:
Chemistry: As a reagent in esterification reactions.
Biology: As a stabilizer in enzyme preparations.
Medicine: As a component in drug delivery systems.
Industry: As a plasticizer and flame retardant.
Mechanism of Action
2-[Bis(2-hydroxyethyl)amino]ethanol acts by interacting with various molecular targets, including enzymes and receptors. It can form hydrogen bonds and ionic interactions, which influence the activity of these targets. The compound’s hydroxyl groups allow it to participate in various biochemical pathways .
2-butoxyethyl dihydrogen phosphate exerts its effects by releasing phosphoric acid upon hydrolysis, which can then participate in phosphorylation reactions. This mechanism is crucial in biochemical processes such as energy transfer and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Triethanolamine: Similar in structure but lacks the butoxyethyl phosphate group.
Diethanolamine: Similar but has one less hydroxyethyl group.
Monoethanolamine: Simplest form with only one hydroxyethyl group.
Uniqueness
2-[Bis(2-hydroxyethyl)amino]ethanol;2-butoxyethyl dihydrogen phosphate is unique due to its combination of both amino and phosphate functionalities, which allows it to participate in a wide range of chemical and biochemical reactions. This dual functionality makes it more versatile compared to its simpler counterparts .
Properties
CAS No. |
72283-41-1 |
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Molecular Formula |
C12H30NO8P |
Molecular Weight |
347.34 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2-butoxyethyl dihydrogen phosphate |
InChI |
InChI=1S/C6H15NO3.C6H15O5P/c8-4-1-7(2-5-9)3-6-10;1-2-3-4-10-5-6-11-12(7,8)9/h8-10H,1-6H2;2-6H2,1H3,(H2,7,8,9) |
InChI Key |
TUGWOGBMBVFTSP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOP(=O)(O)O.C(CO)N(CCO)CCO |
physical_description |
Liquid |
Origin of Product |
United States |
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